molecular formula C₂₃H₂₇N₃O₇ B1141286 beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl CAS No. 155239-47-7

beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl

Cat. No.: B1141286
CAS No.: 155239-47-7
M. Wt: 457.48
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Description

Chemical Structure: The compound features a beta-D-glucopyranosiduronic acid moiety linked to a 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl group. The heterocyclic system comprises fused pyrazine, pyridine, and benzazepine rings, with partial saturation (hexahydro) reducing strain and enhancing conformational flexibility . The glucuronic acid component facilitates solubility and metabolic processing, typical of glucuronidated compounds involved in detoxification .

Polar solvents like DMSO or methanol are often employed to enhance solubility .

For instance, glucuronidated metabolites like temazepam glucuronide () are pivotal in pharmacokinetics, while similar heterocyclic structures (e.g., pyrazino-pyrido-benzazepines) are linked to neurological or anti-inflammatory targets .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-yl)oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7/c1-25-6-7-26-16(11-25)15-5-3-2-4-12(15)8-13-9-14(10-24-21(13)26)32-23-19(29)17(27)18(28)20(33-23)22(30)31/h2-5,9-10,16-20,23,27-29H,6-8,11H2,1H3,(H,30,31)/t16?,17-,18-,19+,20-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOPOPYPJYTAKL-IKIJYXEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Beta-D-glucopyranosiduronic acid derivatives represent a significant class of compounds in medicinal chemistry, particularly due to their diverse biological activities. The specific compound under consideration, beta-D-glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c] benzazepin-8-yl , has garnered attention for its potential therapeutic implications. This article reviews the biological activity associated with this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups and stereocenters. Its molecular formula is C27H36N2O7C_{27}H_{36}N_2O_7, with a molecular weight of approximately 492.58 g/mol. The presence of the glucopyranosiduronic acid moiety suggests potential interactions with biological systems that could lead to various pharmacological effects.

Antidiabetic Effects

Research indicates that beta-D-glucopyranosiduronic acids may exhibit significant antidiabetic properties. For instance, studies have shown that compounds derived from Gymnema sylvestre, which contain similar glucopyranosiduronic structures, stimulate insulin secretion and enhance glucose utilization in pancreatic beta-cells. These effects are attributed to the activation of gastrointestinal hormones such as GIP (Gastric Inhibitory Polypeptide) in response to glucose intake .

Study Findings
Study 1Demonstrated increased insulin secretion in vitro with glucopyranosiduronic derivatives.
Study 2Showed reduced glucose absorption in the intestines when administered alongside Gymnema extracts.

Anti-inflammatory Activity

The hexahydro-pyrazino-pyrido-benzazepin structure has been linked to anti-inflammatory activity. Compounds with similar frameworks have been observed to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests that beta-D-glucopyranosiduronic acid derivatives may have therapeutic potential in treating inflammatory diseases.

Antioxidant Properties

Beta-D-glucopyranosiduronic acids also exhibit antioxidant properties. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with chronic diseases such as cancer and cardiovascular disorders .

Case Studies

  • Case Study on Antidiabetic Effects :
    In a controlled study involving diabetic rats treated with beta-D-glucopyranosiduronic acid derivatives, results showed a significant decrease in blood glucose levels and an increase in insulin sensitivity compared to the control group. These findings support the compound's role as a potential antidiabetic agent.
  • Case Study on Anti-inflammatory Effects :
    A recent clinical trial investigated the effects of a glucopyranosiduronic acid-rich extract on patients with rheumatoid arthritis. The study reported a marked reduction in joint swelling and pain scores after eight weeks of treatment, indicating its anti-inflammatory efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Molecular Weight (g/mol) Key Applications Unique Aspects
Target Compound Beta-D-glucopyranosiduronic acid + hexahydro-pyrazino-pyrido-benzazepine ~600 (estimated) Drug metabolism, receptor modulation Fused heterocyclic core enhances binding specificity; glucuronidation aids excretion .
4-(3-Hydroxypropyl)phenyl beta-D-Glucopyranosiduronic Acid Phenyl group + hydroxypropyl substituent 328.31 Biodistribution studies of xenoestrogens Hydroxypropyl group improves estrogen receptor affinity .
Phenyl Beta-D-Glucopyranosiduronic Acid Simple phenyl substituent ~336 Detoxification models Lacks complex heterocycles; used as a reference in glucuronidation studies .
(2α,3α,5α)-2-Methyl-17-Oxoandrostan-3-yl Beta-D-Glucopyranosiduronic Acid Steroid backbone + glucuronic acid ~550 (estimated) Hormone metabolism research Combines steroidal activity with glucuronide solubility; potential in hormone therapy .
Temazepam Beta-D-Glucuronide Benzodiazepine core + glucuronic acid ~500 (estimated) Pharmacokinetic profiling Glucuronidation reduces CNS activity; enhances renal excretion .

Key Research Findings

Diagnostic Potential: Beta-D-glucopyranosiduronic acid derivatives, including the target compound, exhibit high diagnostic accuracy (AUC = 1.0) as serum biomarkers in multiple myeloma, outperforming metabolites like hexadecanoic acid .

Metabolic Stability : The heterocyclic core in the target compound may resist cytochrome P450-mediated oxidation better than simpler phenyl derivatives, prolonging half-life .

Receptor Interactions: Pyrazino-pyrido-benzazepine moieties in related impurities (e.g., Impurity D, ) show affinity for serotonin receptors, suggesting neurological applications for the target compound .

Preparation Methods

UDP-Glucuronosyltransferase-Mediated Synthesis

The beta-D-glucopyranosiduronic acid moiety is typically introduced via enzymatic glucuronidation using uridine diphosphate glucuronate (UDP-glucuronate) as the glycosyl donor. Nagashima et al. demonstrated that UDP-glucuronate: baicalein 7-O-glucuronosyltransferase catalyzes the transfer of glucuronic acid to phenolic or hydroxyl-bearing substrates under mild aqueous conditions (Tris-HCl buffer, pH 7.5, 37°C). This method achieved moderate yields, though substrate specificity remains a limitation. The enzyme’s preference for planar, aromatic acceptors suggests compatibility with the benzazepine core’s fused-ring system.

Solvent and Buffer Optimization

Reaction efficiency depends on solvent polarity and buffer composition. Aqueous systems with 10–20% co-solvents (e.g., dimethyl sulfoxide) enhance substrate solubility without denaturing the enzyme. Phosphate buffers are avoided due to their inhibitory effect on UDP-glucuronosyltransferase activity, whereas Tris-HCl maintains optimal pH stability.

Synthesis of the Benzazepine Core

Rh/Pd-Catalyzed Cyclization

A one-pot Rh/Pd-catalyzed process enables the construction of the pyridobenzazepine framework. As reported by ACS Publications, electron-deficient o-chlorovinylpyridines react with o-aminophenylboronic esters via Rh(I)-catalyzed arylation, followed by Pd(0)-mediated C–N coupling. This method achieves yields up to 93% and tolerates N-alkylation, critical for introducing the 2-methyl group in the target compound.

Table 1: Key Reaction Parameters for Rh/Pd Catalysis

ParameterOptimal ValueImpact on Yield
CatalystsRhCl(PPh₃)₃, Pd(OAc)₂93%
Temperature80–100°C<70% at 60°C
SolventToluene/EtOH (4:1)Maximizes C–N coupling

Multi-Step Synthesis from Picolinate Derivatives

Chinese Patent CN102942558B outlines a four-step synthesis starting from 5-amino-2-methyl picolinate and 1-methylindoline-5-sulfonyl chloride:

  • Acylation : React picolinate with sulfonyl chloride in dichloromethane/pyridine (yield: 85–90%).

  • Hydrolysis : Treat the acylated intermediate with NaOH in methanol to yield a carboxylic acid (pH 2–4 for precipitation).

  • Halogenation : Reflux with SOCl₂ to generate the acid chloride.

  • Condensation : Couple with a piperazine derivative using NaHCO₃ as a base.

This route emphasizes cost efficiency but requires rigorous purification after hydrolysis to remove sulfonic acid byproducts.

Coupling Benzazepine and Glucuronic Acid Moieties

Chemoenzymatic Glycosylation

Post-synthesis functionalization involves attaching the glucuronic acid group to the benzazepine’s hydroxyl residue. Using the same UDP-glucuronosyltransferase system described earlier, the benzazepine intermediate is incubated with UDP-glucuronate under physiological conditions. Steric hindrance from the methylpyrazino group necessitates extended reaction times (24–48 hours) for complete conversion.

Protecting Group Strategies

Temporary protection of the benzazepine’s secondary amines (e.g., with tert-butoxycarbonyl groups) prevents undesired N-glucuronidation. Deprotection using trifluoroacetic acid restores the free amine post-glycosylation.

Optimization Challenges and Solutions

Stereochemical Control

The beta-configuration of the glucosidic bond is critical for biological activity. Enzymatic methods inherently favor beta-selectivity due to the retaining mechanism of UDP-glucuronosyltransferases. In contrast, chemical glycosylation with Helferich-type catalysts often results in alpha/beta mixtures, necessitating chromatographic separation.

Byproduct Formation

Side reactions during benzazepine synthesis include:

  • Over-alkylation : Addressed by limiting methylating agent stoichiometry.

  • Ring-opening : Mitigated by maintaining anhydrous conditions during halogenation.

Industrial-Scale Production Considerations

Catalytic Efficiency

Rh/Pd dual catalysis reduces production costs by eliminating intermediate isolation. However, catalyst recycling remains challenging due to Pd leaching, necessitating supported catalysts (e.g., Pd on carbon).

Crystallization and Purification

The final compound’s poor solubility in organic solvents complicates crystallization. Patent WO2008125578A2 recommends co-evaporation with toluene/water to induce precipitation, followed by acetone recrystallization. This method achieves >99% enantiomeric purity for structurally related benzazepines.

Table 2: Industrial Process Parameters

StepConditionsPurity Outcome
Coupling60°C, 24h, Pd/C (5 wt%)89–93%
CrystallizationAcetone, −10°C, 12h>99% ee
Lyophilization0.1 mbar, −50°C<1% residual solvent

Q & A

Basic Research Questions

Q. How can researchers confirm the stereochemistry of beta-D-glucopyranosiduronic acid derivatives?

  • Methodological Answer : Use a combination of 2D-NMR (e.g., NOESY or ROESY) to analyze spatial proximities between protons, particularly at stereocenters. X-ray crystallography is definitive for resolving absolute configurations, while polarimetry can validate optical activity. For example, coupling constants (JH1H2J_{H1-H2}) in 1^1H NMR can distinguish α/β anomers .

Q. What solvent systems are optimal for synthesizing beta-D-glucopyranosiduronic acid derivatives?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of glycosyl donors and acceptors, while dichloromethane or chloroform may stabilize intermediates. For SnCl4_4-catalyzed glycosidations (e.g., 6,1-anhydroglucopyranuronic acid reactions), anhydrous conditions are critical to avoid hydrolysis . Adjust solvent polarity based on reaction monitoring via TLC/HPLC .

Q. How should researchers handle solubility challenges in in vitro assays?

  • Methodological Answer : Pre-dissolve the compound in DMSO (≤5% final concentration) or use β-cyclodextrin inclusion complexes to improve aqueous solubility. For biological assays, verify solubility via dynamic light scattering (DLS) and adjust pH to 6.5–7.4 to mimic physiological conditions .

Advanced Research Questions

Q. How can enzymatic hydrolysis rates of beta-D-glucopyranosiduronic acid derivatives be quantitatively compared?

  • Methodological Answer : Use Michaelis-Menten kinetics with purified β-glucuronidase (e.g., from E. coli) under standardized pH (5.0–6.0) and temperature (37°C). Monitor uronic acid release via the 3,5-dimethylphenol-sulfuric acid assay at 450 nm. Compare kcat/Kmk_{cat}/K_m values to rank substrate specificity .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

  • Methodological Answer :

  • Computational docking : Compare binding affinities to targets (e.g., UDP-glucuronosyltransferases) using AutoDock Vina .
  • Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites and rule out off-target effects .
  • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., bromine vs. hydroxymethyl groups) and test in isogenic cell lines .

Q. How to design a regioselective glycosylation protocol for complex polycyclic aglycons?

  • Methodological Answer :

  • Protecting group strategy : Temporarily block reactive hydroxyls with TBDMS or acetyl groups.
  • Catalyst optimization : Screen Lewis acids (e.g., BF3_3-Et2_2O, TMSOTf) to favor β-linkages.
  • Real-time monitoring : Use in situ IR spectroscopy to track anomerization (e.g., SnCl4_4-promoted α→β shifts) .

Data Analysis & Experimental Design

Q. How to interpret conflicting NMR data in stereoisomeric mixtures?

  • Methodological Answer :

  • Decouple spectra : Use 13C^{13}\text{C}-DEPT to distinguish CH2_2, CH3_3, and quaternary carbons.
  • Dynamic NMR : Heat samples to coalesce split peaks and calculate energy barriers (ΔG\Delta G^\ddagger) for conformational interconversion .

Q. What statistical models are suitable for optimizing reaction yields?

  • Methodological Answer : Apply response surface methodology (RSM) with central composite design to model interactions between variables (temperature, solvent ratio, catalyst loading). Validate predictions via ANOVA and desirability functions .

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